chemical structure and properties of 3-(2-Chlorophenoxy)propan-1-amine hydrochloride
chemical structure and properties of 3-(2-Chlorophenoxy)propan-1-amine hydrochloride
[1]
Executive Summary
3-(2-Chlorophenoxy)propan-1-amine hydrochloride (CAS: 50911-59-6) is a specialized organic building block belonging to the class of aryloxyalkylamines.[1] Structurally, it consists of an ortho-chlorinated phenyl ring linked via an ether bridge to a propyl amine chain. This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for various neurotransmitter transporter inhibitors (e.g., NET/SERT reuptake inhibitors) and, more recently, as a critical linker motif in the design of Proteolysis Targeting Chimeras (PROTACs).
This guide provides a comprehensive technical analysis of the compound’s chemical identity, synthesis protocols, physicochemical properties, and handling requirements, designed for researchers in drug discovery and organic synthesis.
Chemical Identity & Structural Analysis[2][3]
The compound is characterized by the presence of an electron-withdrawing chlorine atom at the ortho position of the phenoxy ring, which influences both the metabolic stability and the lipophilicity of the molecule.
Identification Data
| Parameter | Detail |
| IUPAC Name | 3-(2-Chlorophenoxy)propan-1-amine hydrochloride |
| CAS Number | 50911-59-6 |
| Molecular Formula | C₉H₁₂ClNO[1][2][3][4][5][6][7][8] · HCl (Salt) / C₉H₁₂ClNO (Free Base) |
| Molecular Weight | 222.11 g/mol (HCl Salt) / 185.65 g/mol (Free Base) |
| SMILES | ClC1=CC=CC=C1OCCCN.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone |
Structural Logic & Pharmacophore Potential
The molecule comprises three distinct functional domains, each contributing to its utility as a drug intermediate:
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The o-Chlorophenoxy Head: The chlorine substituent at the 2-position introduces steric bulk and increases lipophilicity (LogP) compared to the unsubstituted phenoxy group. This often improves binding affinity in hydrophobic pockets of target proteins (e.g., GPCRs).
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The Propyl Ether Linker: The three-carbon alkyl chain provides optimal flexibility. In many CNS-active drugs (e.g., antidepressants like clomipramine or atomoxetine analogs), a 3-carbon distance between the aromatic ring and the basic nitrogen is critical for receptor interaction.
-
The Primary Amine Tail: The terminal amine serves as a reactive handle for further derivatization (e.g., amide coupling, reductive amination) or as a cationizable center (pKa ~9.5) that interacts with aspartate residues in receptor binding sites.
Synthesis & Manufacturing
Note: The following protocol describes the Gabriel Synthesis route, which is preferred for its high specificity and avoidance of poly-alkylation byproducts common in direct alkylation methods.
Reaction Pathway (Graphviz)
Figure 1: Step-wise synthesis via the Gabriel amine method to ensure primary amine purity.
Detailed Protocol
Step 1: Ether Formation (Williamson Synthesis)
-
Reagents: Dissolve 2-chlorophenol (1.0 eq) and anhydrous Potassium Carbonate (
, 1.5 eq) in DMF. -
Addition: Add N-(3-bromopropyl)phthalimide (1.1 eq) portion-wise.
-
Condition: Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Pour into ice water. The phthalimide intermediate usually precipitates as a solid. Filter, wash with water, and dry.
Step 2: Deprotection (Hydrazinolysis)
-
Reagents: Suspend the phthalimide intermediate in Ethanol. Add Hydrazine Hydrate (3.0 eq).
-
Condition: Reflux for 2–3 hours. A white precipitate (phthalhydrazide) will form.
-
Workup: Cool and filter off the phthalhydrazide byproduct. Concentrate the filtrate to obtain the crude amine oil.
Step 3: Salt Formation
-
Dissolution: Dissolve the crude amine in diethyl ether or isopropyl alcohol.
-
Acidification: Dropwise add 4M HCl in dioxane or concentrated HCl.
-
Isolation: The hydrochloride salt will precipitate immediately. Filter, wash with cold ether, and dry under vacuum.
Physicochemical Properties[1][4][10][11][12]
Understanding the physical behavior of this compound is crucial for formulation and assay development.
| Property | Value / Description | Context |
| pKa (Amine) | ~9.5 (Predicted) | Highly ionized at physiological pH (7.4), ensuring good solubility. |
| LogP (Octanol/Water) | ~2.3 (Free Base) | Moderately lipophilic; capable of crossing blood-brain barrier (BBB) if not heavily substituted. |
| H-Bond Donors | 3 (NH₃⁺ form) | Critical for receptor anchoring. |
| H-Bond Acceptors | 2 (Ether O, Amine N) | Facilitates interaction with solvent and protein residues. |
| Melting Point | >150°C (Decomposes) | Typical for amine hydrochloride salts; precise value varies by crystal habit. |
Applications in Drug Discovery
PROTAC Linker Design
In the emerging field of targeted protein degradation, 3-(2-chlorophenoxy)propan-1-amine serves as a functionalized linker .
-
Mechanism: The amine end conjugates to an E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the chlorophenoxy group can be modified to attach to a target protein warhead.
-
Advantage: The ether oxygen increases water solubility of the linker compared to pure alkyl chains, improving the physicochemical profile of the final PROTAC molecule.
Neuropharmacology Precursor
The "aryloxy-propyl-amine" motif is a scaffold homolog to several antidepressants:
-
Atomoxetine: (Contains an o-tolyloxy group).
-
Fluoxetine: (Contains a p-trifluoromethylphenoxy group).
-
Viloxazine: (Contains an o-ethoxyphenoxy group). Researchers use this specific chlorinated analog to probe steric and electronic requirements of the binding pocket in Sodium-dependent Serotonin/Norepinephrine Transporters (SERT/NET).
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle primarily in a chemical fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place. The HCl salt is hygroscopic; keep the container tightly sealed to prevent "caking" or hydrolysis.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3060542: 3-(2-Chlorophenoxy)propan-1-amine. Retrieved from [Link]
-
CalPacLab (2025). Product Specification: 3-(2-Chlorophenoxy)propan-1-amine HCl. Retrieved from [Link]
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